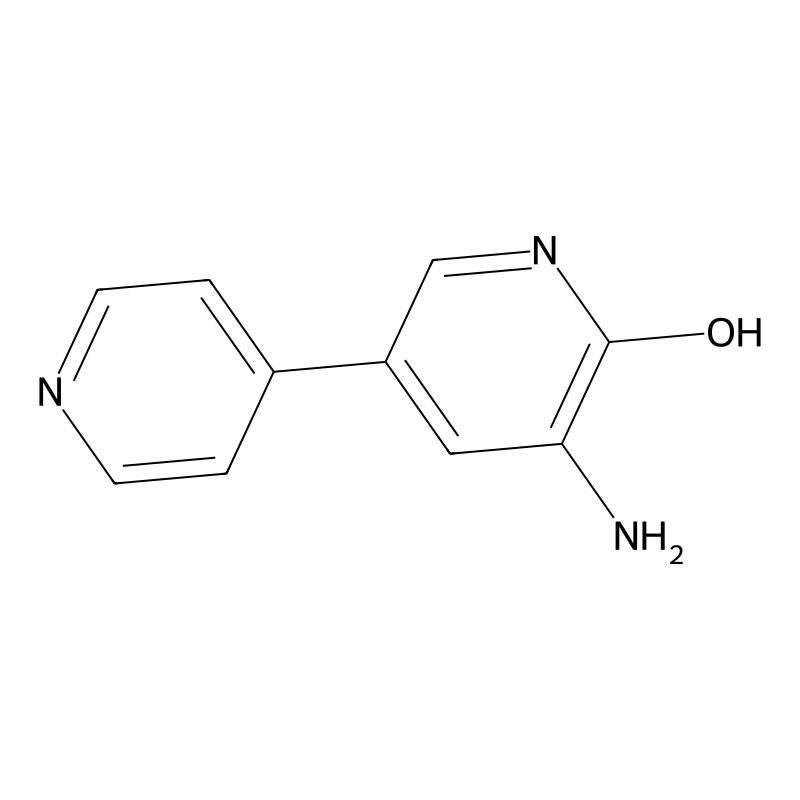Amrinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
>28.1 [ug/mL]
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Amrinone, also known as inamrinone, is a medication that has been investigated in scientific research for its potential to improve the outcome of patients with congestive heart failure (CHF). Its primary mechanism of action involves inhibiting an enzyme called phosphodiesterase-3 (PDE3) []. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within heart cells []. These signaling molecules play a crucial role in regulating the force and rate of heart contractions [].
Inotropic and Lusitropic Effects:
Research suggests that amrinone exerts both inotropic and lusitropic effects on the heart []. Inotropic effects refer to the drug's ability to increase the force of heart contractions, which can be beneficial in CHF patients with weakened heart muscles. Lusitropic effects, on the other hand, influence how well the heart relaxes between beats, allowing for improved blood filling during diastole (the relaxation phase) []. Studies have shown that amrinone can enhance both systolic (contraction) and diastolic function in the failing heart [].
Improved Hemodynamics:
Another area of scientific exploration is the impact of amrinone on hemodynamics, which refers to the forces involved in blood circulation. Research suggests that amrinone can act as a vasodilator, relaxing blood vessels and reducing resistance to blood flow []. This can lead to a decrease in pulmonary capillary wedge pressure (PCWP), a measure of pressure buildup in the lungs due to heart failure []. Additionally, amrinone may decrease myocardial wall tension and oxygen consumption, potentially improving overall heart function [].
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Melting Point
295°C
Storage
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
Inamrinone is a synthetic bipyridine phosphodiesterase inhibitor with inotropic and vasodilator properties. Inamrinone inhibits type III phosphodiesterase, which is abundant in cardiac and vascular tissues, thereby preventing the degradation of cyclic adenosine monophosphate (cAMP) and increasing intracellular concentrations of this secondary messenger. Elevated levels of cAMP increase the contractile force of the cardiac muscle and produce positive inotropic effects. Although the mechanism of action is not fully understood, inamrinone causes smooth muscle relaxation, resulting in peripheral vasodilation (reduced afterload) and a decreased pulmonary vascular resistance (reduced preload).
MeSH Pharmacological Classification
ATC Code
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CE - Phosphodiesterase inhibitors
C01CE01 - Amrinone
Mechanism of Action
KEGG Target based Classification of Drugs
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE3 [HSA:5139 5140] [KO:K19021 K13296]
Pictograms

Acute Toxic
Other CAS
Wikipedia
Biological Half Life
Use Classification
Pharmaceuticals
Dates
2: Miller DR. Retraction note to: Amrinone improves contractility of fatigued diaphragm in dogs. Can J Anaesth 1995; 42: 80-6,DOI 10.1007/BF03010577. Can J Anaesth. 2012 Dec;59(12):1176. doi: 10.1007/s12630-012-9838-x. English, French. PubMed PMID: 23184630.
3: Asif M. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities. N Am J Med Sci. 2012 Oct;4(10):499-502. doi: 10.4103/1947-2714.102001. PubMed PMID: 23112975; PubMed Central PMCID: PMC3482785.
4: Kucuk C, Akcan A, Akyýldýz H, Akgun H, Muhtaroglu S, Sozuer E. Effects of amrinone in an experimental model of hepatic ischemia-reperfusion injury. J Surg Res. 2009 Jan;151(1):74-9. doi: 10.1016/j.jss.2008.02.008. Epub 2008 Mar 13. PubMed PMID: 18468627.
5: Komamura K, Matsuo H, Sasaki T. Comparison of the initial hospitalization costs between the patients treated with dobutamine and the patients treated with amrinone for acute decompensated heart failure in a Japanese institute. Value Health. 2008 Mar;11 Suppl 1:S39-42. doi: 10.1111/j.1524-4733.2008.00365.x. PubMed PMID: 18387066.
6: Gong SG, Liu JM. [Protection of amrinone against lung injury induced by ischemia/reperfusion in rats]. Zhongguo Dang Dai Er Ke Za Zhi. 2007 Jun;9(3):233-6. Chinese. PubMed PMID: 17582263.
7: Celik I, Cihangiroglu M, Ilhan N, Akpolat N, Akbulut HH. Protective effects of different antioxidants and amrinone on vancomycin-induced nephrotoxicity. Basic Clin Pharmacol Toxicol. 2005 Nov;97(5):325-32. PubMed PMID: 16236146.
8: Yoo KY, Kim H, Jeong CW, Park HC, Bae HB, Lee J. Effects of inotropic drugs on mechanical function and oxygen balance in postischemic canine myocardium: comparison of dobutamine, epinephrine, amrinone, and calcium chloride. J Korean Med Sci. 2005 Oct;20(5):732-9. PubMed PMID: 16224144; PubMed Central PMCID: PMC2779267.
9: Akcan A, Kucuk C, Ok E, Canoz O, Muhtaroglu S, Yilmaz N, Yilmaz Z. The effect of amrinone on liver regeneration in experimental hepatic resection model. J Surg Res. 2006 Jan;130(1):66-72. Epub 2005 Sep 8. PubMed PMID: 16154150.
10: Ekingen G, Sönmez K, Ozen O, Demirogullari B, Karabulut R, Türkyilmaz Z, Yenidünya S, Ayayvaci S, Basaklar AC, Kale N. Effect of amrinone on mucosal permeability in experimental intestinal ischaemia/reperfusion injury. ANZ J Surg. 2005 Jul;75(7):608-13. PubMed PMID: 15972057.








